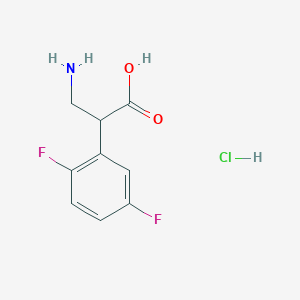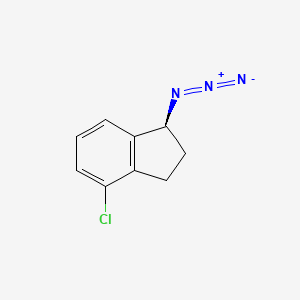
(1S)-1-Azido-4-chloro-2,3-dihydro-1H-indene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1S)-1-Azido-4-chloro-2,3-dihydro-1H-indene: is a chemical compound that belongs to the class of azido compounds. It features an azido group (-N₃) attached to an indene ring system, which is a bicyclic structure consisting of a benzene ring fused to a cyclopentene ring. The presence of the azido group and the chlorine atom in the structure makes this compound interesting for various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (1S)-1-Azido-4-chloro-2,3-dihydro-1H-indene typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the indene derivative.
Chlorination: The indene derivative is chlorinated to introduce the chlorine atom at the desired position.
Azidation: The chlorinated indene is then subjected to azidation using sodium azide (NaN₃) under suitable reaction conditions to introduce the azido group.
Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination and azidation processes, with careful control of reaction parameters to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions:
Substitution Reactions: The azido group in (1S)-1-Azido-4-chloro-2,3-dihydro-1H-indene can undergo substitution reactions, where the azido group is replaced by other functional groups.
Reduction Reactions: The azido group can be reduced to an amine group (-NH₂) using reducing agents such as hydrogen gas (H₂) in the presence of a catalyst.
Cycloaddition Reactions: The azido group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Common Reagents and Conditions:
Substitution Reactions: Sodium azide (NaN₃), organic solvents, and appropriate catalysts.
Reduction Reactions: Hydrogen gas (H₂), palladium on carbon (Pd/C) catalyst.
Cycloaddition Reactions: Copper(I) catalysts, organic solvents.
Major Products Formed:
Substitution Reactions: Various substituted indene derivatives.
Reduction Reactions: (1S)-1-Amino-4-chloro-2,3-dihydro-1H-indene.
Cycloaddition Reactions: Triazole derivatives.
科学的研究の応用
Chemistry:
Synthesis of Complex Molecules: (1S)-1-Azido-4-chloro-2,3-dihydro-1H-indene is used as an intermediate in the synthesis of more complex organic molecules.
Click Chemistry: The azido group makes it a valuable compound in click chemistry for the synthesis of triazoles.
Biology and Medicine:
Drug Development: The compound can be used in the development of pharmaceuticals, particularly those involving triazole moieties.
Bioconjugation: It is used in bioconjugation techniques to attach biomolecules to various surfaces or other molecules.
Industry:
Material Science: The compound is used in the synthesis of materials with specific properties, such as polymers and coatings.
Agriculture: It may be used in the development of agrochemicals.
作用機序
The mechanism of action of (1S)-1-Azido-4-chloro-2,3-dihydro-1H-indene depends on the specific application and the reactions it undergoes. In general, the azido group can participate in various chemical reactions, leading to the formation of new compounds with different biological or chemical activities. The molecular targets and pathways involved will vary based on the specific context in which the compound is used.
類似化合物との比較
(1S)-1-Azido-2,3-dihydro-1H-indene: Similar structure but lacks the chlorine atom.
(1S)-1-Azido-4-bromo-2,3-dihydro-1H-indene: Similar structure with a bromine atom instead of chlorine.
(1S)-1-Azido-4-fluoro-2,3-dihydro-1H-indene: Similar structure with a fluorine atom instead of chlorine.
Uniqueness:
- The presence of the chlorine atom in (1S)-1-Azido-4-chloro-2,3-dihydro-1H-indene can influence its reactivity and the types of reactions it undergoes.
- The specific positioning of the azido and chlorine groups can make this compound more suitable for certain applications compared to its analogs.
特性
IUPAC Name |
(1S)-1-azido-4-chloro-2,3-dihydro-1H-indene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN3/c10-8-3-1-2-7-6(8)4-5-9(7)12-13-11/h1-3,9H,4-5H2/t9-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMACNSODEZCDIR-VIFPVBQESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1N=[N+]=[N-])C=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2=C([C@H]1N=[N+]=[N-])C=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[4-bromo-2-(2-chlorobenzoyl)phenyl]cyclopropanecarboxamide](/img/structure/B2908646.png)
![((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)(4-chlorophenyl)methanone](/img/structure/B2908648.png)
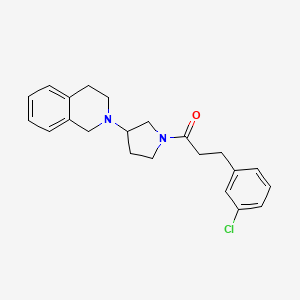
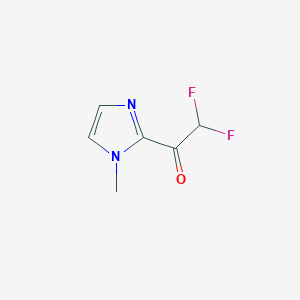
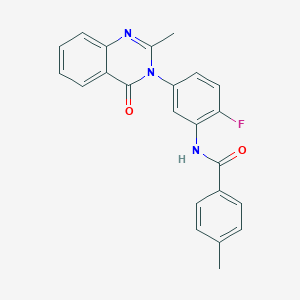
![N-(3-hydroxypropyl)-N'-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]ethanediamide](/img/structure/B2908654.png)
![N-(3-chlorophenyl)-1-phenyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide](/img/structure/B2908656.png)
![2-(2-chlorophenyl)-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}acetamide](/img/structure/B2908658.png)
![3-(2-methoxyethyl)-1-methyl-9-(3-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2908659.png)
![1-[(3-fluorophenyl)methyl]cyclopropan-1-amine hydrochloride](/img/structure/B2908660.png)

![3-(4-ethoxyphenyl)-5-[(3-methylphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2908664.png)

